Comparative Reactivity: Orthogonal Functionalization Enabled by C-Br vs. C-Cl Bond Strength Differential
The differential reactivity of 1-bromo-4-chlorobutane (Br/Cl) directly enables sequential, selective functionalization—a feature impossible with symmetrical dihalides like 1,4-dibromobutane (Br/Br) or 1,4-dichlorobutane (Cl/Cl). This is quantified by the difference in C-Br vs. C-Cl bond dissociation energies (BDEs) [1]. This property is leveraged in the patented synthesis of Brexpiprazole, where 1-bromo-4-chlorobutane is specifically employed as an intermediate, underscoring its unique role in a defined industrial process [2].
| Evidence Dimension | Bond Dissociation Energy (C-X) |
|---|---|
| Target Compound Data | C-Br: ~285 kJ/mol; C-Cl: ~327 kJ/mol |
| Comparator Or Baseline | 1,4-Dibromobutane: C-Br (~285 kJ/mol) only; 1,4-Dichlorobutane: C-Cl (~327 kJ/mol) only |
| Quantified Difference | Δ(C-Br vs. C-Cl) ≈ 42 kJ/mol within the same molecule |
| Conditions | Physical organic chemistry standard reference data |
Why This Matters
This energy difference allows for the predictable, stepwise assembly of complex molecules, which is a key factor in selecting this reagent for multi-step pharmaceutical synthesis.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
- [2] Chengdu Baiyu Pharma Co., Ltd. (2017). Method for detecting 1-bromo-4-chlorobutan in brexpiprazole intermediate. CN Patent No. 106770746A. View Source
